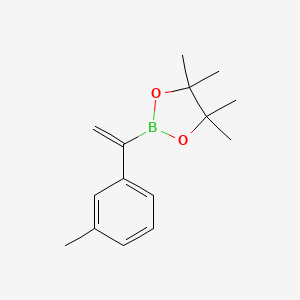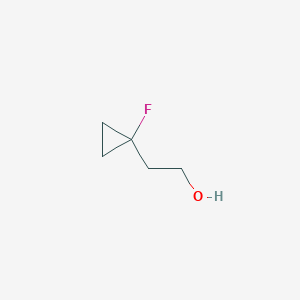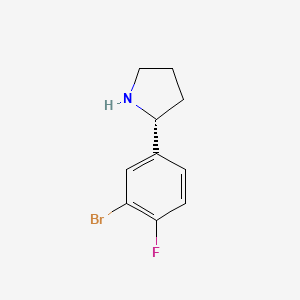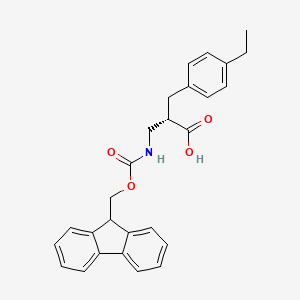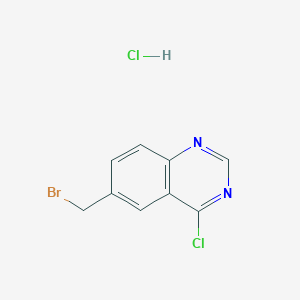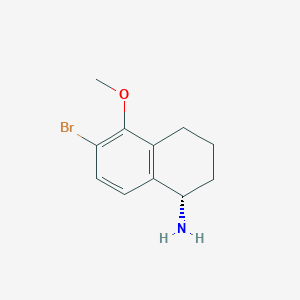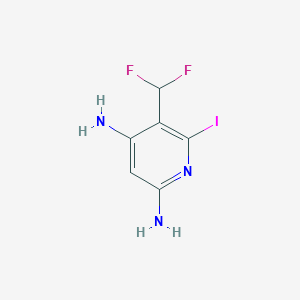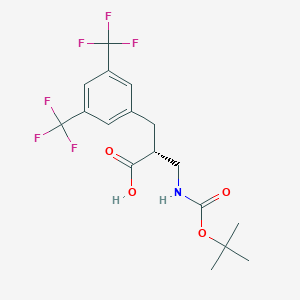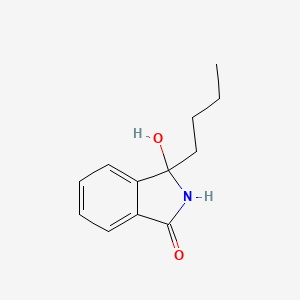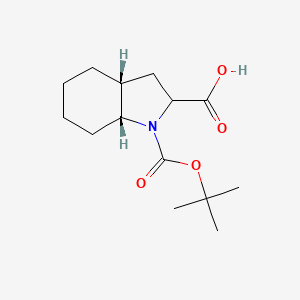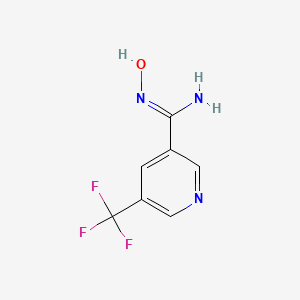
N-Hydroxy-5-(trifluoromethyl)nicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-5-(trifluoromethyl)nicotinimidamide is a chemical compound with the molecular formula C7H5F3N2O It is known for its unique structure, which includes a trifluoromethyl group attached to a nicotinimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-(trifluoromethyl)nicotinimidamide typically involves the reaction of 5-(trifluoromethyl)nicotinic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the imidamide structure. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-70°C) are often used.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Dehydrating agents such as thionyl chloride or phosphorus oxychloride may be used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale, either batch reactors or continuous flow reactors may be employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-(trifluoromethyl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinimidamides with various functional groups.
Scientific Research Applications
N-Hydroxy-5-(trifluoromethyl)nicotinimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-(trifluoromethyl)nicotinimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-5-methyl-nicotinimidamide
- N-Hydroxy-5-chloromethyl-nicotinimidamide
- N-Hydroxy-5-bromomethyl-nicotinimidamide
Uniqueness
N-Hydroxy-5-(trifluoromethyl)nicotinimidamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C7H6F3N3O |
|---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
N'-hydroxy-5-(trifluoromethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-4(2-12-3-5)6(11)13-14/h1-3,14H,(H2,11,13) |
InChI Key |
DZVIJVASEYTPNK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=NC=C1C(F)(F)F)/C(=N/O)/N |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)
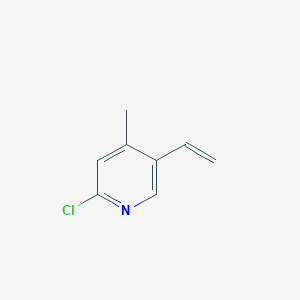
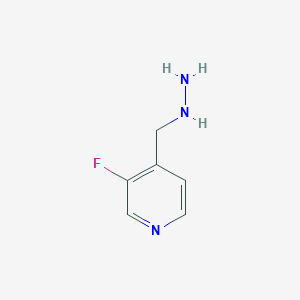
![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)
